molecular formula C16H23NO3 B8009529 Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate

Cat. No.: B8009529
M. Wt: 277.36 g/mol
InChI Key: ZMAAHFUOJUIBOB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate is an organic compound with the molecular formula C16H23NO3 It is a derivative of benzamide and is characterized by the presence of an ethyl ester group attached to a propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate typically involves the reaction of 3-methyl-N-propylbenzamide with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methyl-N-propylbenzamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(3-methyl-N-propylbenzamido)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(3-methylbenzamido)propanoate: Lacks the N-propyl group, which may affect its chemical and biological properties.

    Ethyl 3-(N-propylbenzamido)propanoate: Lacks the 3-methyl group, leading to differences in reactivity and interactions.

    Ethyl 3-(benzamido)propanoate: Lacks both the 3-methyl and N-propyl groups, resulting in distinct chemical behavior.

Properties

IUPAC Name

ethyl 3-[(3-methylbenzoyl)-propylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-10-17(11-9-15(18)20-5-2)16(19)14-8-6-7-13(3)12-14/h6-8,12H,4-5,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAAHFUOJUIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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